REACTION_CXSMILES
|
[CH:1]1([CH:7]([CH3:10])[CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O:11]=O>>[CH:1]1([CH:7]([CH3:10])[C:8]([OH:11])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
for 80 hours
|
Duration
|
80 h
|
Type
|
FILTRATION
|
Details
|
filter for liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |